Dicyclopropyl ketone

Description

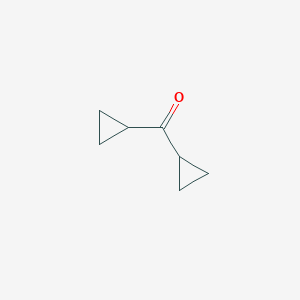

Dicyclopropyl ketone (C$7$H${10}$O, CAS: 1121-37-5) is a bicyclic ketone characterized by two cyclopropyl groups attached to a carbonyl carbon. With a molecular weight of 110.156 g/mol, it is synthesized via condensation of cyclopropanecarboxylic acid derivatives or through specialized routes involving γ-butyrolactone . Its strained cyclopropane rings confer unique reactivity and conformational flexibility, making it a subject of interest in computational chemistry, photodissociation studies, and pharmaceutical synthesis .

Properties

IUPAC Name |

dicyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPUHAHGLJKIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149910 | |

| Record name | Dicyclopropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-37-5 | |

| Record name | Dicyclopropyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopropyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopropylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ92KB360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Methoxide-Mediated Dehydration

In a representative procedure, γ-butyrolactone (4.0 moles) is added to a solution of sodium methoxide prepared from sodium (2.17 g-atoms) and absolute methanol. The mixture undergoes distillation to remove methanol, yielding dibutyrolactone as an intermediate. Subsequent treatment with concentrated hydrochloric acid (800 mL) induces decarboxylation, producing 1,7-dichloro-4-heptanone. Heating this intermediate with aqueous sodium hydroxide (480 g in 600 mL water) at ≤50°C facilitates cyclization, yielding this compound with a reported yield of 52–55%.

Key parameters influencing yield include:

Direct Acid-Catalyzed Decarboxylation

An alternative approach bypasses the methanol distillation step by directly heating γ-butyrolactone with concentrated hydrochloric acid. This one-pot method generates 1,7-dichloro-4-heptanone, which is subsequently cyclized using aqueous sodium hydroxide. The streamlined process achieves a higher yield of 70%, attributed to reduced intermediate handling losses.

Modified Synthetic Methods for Enhanced Efficiency

Recent patents disclose advancements addressing limitations in traditional methods, such as low yields and poor reaction controllability.

Solid Sodium Alkoxide in Inert Solvents

The CN105732352A patent introduces a three-step protocol using inert organic solvents (e.g., toluene) and solid sodium alkoxides:

-

Intermolecular dehydration : γ-Butyrolactone reacts with solid sodium methoxide (0.5–0.6:1 molar ratio) in toluene at 75–90°C, forming a lactone dimer intermediate.

-

Decarboxylation : Adding concentrated HCl (402 g) at 85–90°C produces 1,7-dichloro-4-heptanone with 68–70% yield.

-

Cyclization : Treating the crude dichloro compound with aqueous NaOH (90°C) affords this compound in 58–60% overall yield.

Advantages over traditional methods :

Optimization of Alkali and Solvent Systems

Variants employing potassium tert-butoxide in toluene demonstrate comparable efficacy, with yields of 55–65% for substituted γ-butyrolactones. The choice of alkali influences cyclization efficiency:

-

Sodium hydroxide : Standard for cost-effectiveness.

-

Potassium carbonate : Preferred for moisture-sensitive substrates.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Dehydration-Cyclization Pathway

The formation of this compound proceeds via:

-

Alkoxide-mediated dimerization : γ-Butyrolactone undergoes nucleophilic attack by alkoxide, forming a dimeric alkoxide intermediate.

-

Acid-catalyzed decarboxylation : Protonation of the lactone oxygen facilitates CO2 expulsion, generating a dihalo ketone.

-

Base-induced cyclization : Deprotonation at the α-position initiates intramolecular nucleophilic substitution, forming the cyclopropane rings.

Common Side Reactions

-

Over-dehydration : Excessively high temperatures during methanol distillation produce polymeric byproducts.

-

Ring-opening hydrolysis : Prolonged exposure to aqueous HCl cleaves the lactone ring, reducing yield.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dicyclopropylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of dicyclopropylmethanone can yield dicyclopropylmethanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed

Oxidation: Dicyclopropylcarboxylic acid.

Reduction: Dicyclopropylmethanol.

Substitution: Various substituted dicyclopropyl derivatives.

Scientific Research Applications

DCPK serves as a crucial intermediate in various organic reactions, particularly those involving cyclopropane chemistry. Its unique structure allows for selective reactions, making it valuable for synthesizing complex organic molecules.

- Favorskii-Nazarov Reaction : DCPK has been studied under Favorskii-Nazarov conditions, where it exhibits unique reactivity patterns that can lead to the formation of various cyclic compounds. This reaction is significant for creating complex structures used in pharmaceuticals and agrochemicals .

- Condensation Reactions : DCPK can undergo condensation reactions with hydrazides and thiosemicarbazides to form derivatives that exhibit biological activity. Such derivatives are often evaluated for their potential as pharmaceutical agents .

Medicinal Chemistry Applications

This compound derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

- Anticancer Activity : Some DCPK derivatives have been investigated for their anticancer properties. For instance, compounds derived from DCPK have been synthesized and tested for efficacy against hepatocellular carcinoma (HCC), demonstrating significant biological activity .

- Antiviral Properties : The structural features of DCPK make it a candidate for designing antiviral drugs. Its ability to form stable complexes with biological targets enhances its potential therapeutic applications.

Materials Science Applications

In materials science, DCPK is utilized in the synthesis of polymers and resins due to its reactive carbonyl group and cyclopropyl moieties.

- Polymer Synthesis : DCPK can be incorporated into polymer backbones, enhancing the mechanical properties and thermal stability of the resulting materials. Its use in creating thermosetting resins is particularly noteworthy.

- Agrochemical Development : The compound is also explored for its role in developing agrochemicals, where it contributes to creating effective pesticides and herbicides that improve crop yields while minimizing environmental impact.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing hydrazone derivatives from DCPK showed promising results against cancer cell lines. The derivatives exhibited cytotoxicity that warrants further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Favorskii-Nazarov Reaction Mechanism

Research detailing the Favorskii-Nazarov reaction involving DCPK provided insights into its reactivity under varying conditions. This study highlighted how modifications to reaction parameters could yield different products, emphasizing the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of dicyclopropylmethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

Cyclopropyl Methyl Ketone (C$5$H$8$O, CAS: 765-43-5)

- Structural Difference : Contains one cyclopropyl and one methyl group attached to the carbonyl carbon, unlike dicyclopropyl ketone’s two cyclopropyl groups.

- Conformation: Dipole moment and Kerr constant studies reveal that cyclopropyl methyl ketone adopts a planar carbonyl conformation, while this compound exhibits a non-planar geometry due to steric interactions between the cyclopropyl rings .

Cyclopentanone (C$5$H$8$O, CAS: 120-92-3)

- Structural Difference: A monocyclic ketone with a five-membered ring, lacking the strain inherent to cyclopropane.

- Reactivity: Cyclopentanone undergoes typical ketone reactions (e.g., nucleophilic additions) without ring-opening, whereas this compound’s strained rings facilitate isomerization under photodissociation (e.g., forming diallyl ketone) .

Tetraphenyl and Hexaphenyl Molecules

- Computational Stability : In vibrational frequency calculations, this compound showed higher fragmentation errors (RMSD = 16.4 cm$^{-1}$) compared to tetraphenyl (0.7 cm$^{-1}$) and hexaphenyl (0.9 cm$^{-1}$) using DIF-ADGA methods. This is attributed to its smaller fragment size and stronger electronic coupling between cyclopropyl groups .

Photodissociation Dynamics

- Unique Isomerization: Upon 193 nm photodissociation, this compound undergoes ring-opening to form diallyl ketone, unlike acetone, which directly dissociates into methyl radicals and CO.

- Comparison with Aliphatic Ketones : Aliphatic ketones (e.g., acetone) produce stable hydrocarbon radicals, whereas this compound’s dissociation involves isomerization, highlighting its distinct reaction pathway .

Reactivity with Amines

Pharmacological Potential

N-Aryl this compound Oxime Ethers

- Adrenergic Activity: Derivatives of this compound exhibit selective β$1$-adrenergic antagonism (pA$2$ = 8.2–9.1), surpassing the activity of propranolol in some cases. This contrasts with simpler ketones (e.g., acetophenone derivatives), which show weaker or non-selective receptor binding .

Data Tables

Table 1: Computational Comparison of Vibrational Frequencies

| Compound | RMSD (cm$^{-1}$) – DIF-ADGA | Fragmentation Error Source |

|---|---|---|

| This compound | 16.4 | Small fragment size, HF-3c method |

| Tetraphenyl | 0.7 | Static grid setup differences |

| Hexaphenyl | 0.9 | Static grid setup differences |

Table 2: Structural and Reactivity Comparison

| Compound | Ring Strain | Photodissociation Products | Amine Reactivity (120°C) |

|---|---|---|---|

| This compound | High | Diallyl ketone + CO | None |

| Cyclopentanone | Low | CO + hydrocarbon radicals | Moderate |

| Acetone | None | Methyl radicals + CO | High |

Data from Refs

Biological Activity

Dicyclopropyl ketone (DCPK) is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of DCPK, focusing on its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : 112.16 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : 67 °C at 20 mmHg

- Flash Point : 39 °C

DCPK is characterized by its cyclopropane rings, which contribute to its conformational rigidity and potential as a pharmacophore in drug design. Its unique structure allows for varied interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

DCPK has shown promising antimicrobial properties against various pathogens. A study indicated that derivatives of cyclopropyl ketones, including DCPK, exhibit significant antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.24 to 7.81 µg/mL . The study highlighted the following findings:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| DCPK | 0.24 - 7.81 | Antifungal |

| Other derivatives | 125 - 1000 | Antibacterial |

The mechanism by which DCPK exerts its antifungal effects involves disruption of the fungal cell wall and membrane integrity, leading to increased permeability and ultimately cell death. The compounds were found to have no cytotoxic effects on human lung fibroblasts at effective antifungal concentrations .

Anticancer Activity

Research has also explored the anticancer potential of DCPK. In vitro studies have demonstrated that certain derivatives of cyclopropyl ketones can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific DCPK derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of DCPK derivatives revealed that modifications on the cyclopropane rings significantly influence their biological activity. For example, variations in substituents on the cyclopropane moiety can enhance or diminish antimicrobial and anticancer activities. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution | Increased antifungal potency |

| Aromatic ring addition | Enhanced anticancer activity |

Case Studies

-

Antifungal Efficacy Against Candida albicans :

A study focused on the efficacy of DCPK derivatives against C. albicans showed that certain compounds not only inhibited fungal growth but also reduced biofilm formation, a critical factor in chronic infections . -

Anticancer Properties :

In another study, DCPK derivatives were evaluated for their ability to induce apoptosis in breast cancer cell lines. Results indicated that these compounds could trigger apoptotic pathways effectively, leading to cell death at lower concentrations compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dicyclopropyl ketone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : DCK can be synthesized via two main routes: (1) using 2,2,2-trifluoroethanol as a precursor, and (2) via 1,7-dichloro-4-heptanone . Optimization involves monitoring reaction progress with gas-liquid chromatography (GLC) under controlled temperatures (e.g., 120–125°C) to track ketone consumption . Parallel experiments under identical concentration, temperature, and duration conditions are critical for estimating relative reaction rates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : DCK is a flammable liquid (H226) requiring storage in cool, ventilated areas away from ignition sources. Use local exhaust ventilation and personal protective equipment (PPE), including solvent-resistant gloves, chemical safety goggles, and flame-retardant lab coats. In case of skin contact, wash immediately with soap and water; for spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How stable is this compound under varying thermal and oxidative conditions?

- Methodological Answer : DCK is stable at room temperature but decomposes at elevated temperatures (>160°C), releasing CO and CO₂. Avoid exposure to strong oxidizers, which may trigger hazardous reactions. Thermal stability studies should employ differential scanning calorimetry (DSC) to monitor decomposition thresholds .

Advanced Research Questions

Q. What computational methods are effective for modeling the vibrational and electronic properties of this compound?

- Methodological Answer : The Hartree-Fock method with three corrections (HF-3c) is widely used to optimize DCK’s molecular structure and calculate reduced Hessian matrices for vibrational frequency analysis. Adaptive density-guided approaches (ADGA) and double incremental potential energy surface (PES) construction enable precise modeling of multi-mode couplings, validated against experimental IR spectra .

Q. Why does this compound exhibit inactivity in aminolysis reactions under specific conditions?

- Methodological Answer : At 120–125°C, DCK shows no reactivity with amines due to steric hindrance from cyclopropyl groups and low thermal activation. Contrastingly, at higher temperatures (e.g., near reflux), ring strain in cyclopropane may enable reactivity. Kinetic studies using GLC and isotopic labeling can resolve this contradiction .

Q. How does photodissociation at 193 nm alter the reaction pathways of this compound?

- Methodological Answer : UV photolysis induces isomerization of DCK to diallyl ketone, followed by dissociation into C₃H₅ and CO. Time-resolved FTIR and photofragment imaging reveal non-statistical vibrational energy distributions in CO, suggesting an exit barrier on the PES. Computational mapping of the PES using phase space theory identifies transition states for ring-opening .

Q. What experimental strategies reconcile discrepancies in reported reactivity of this compound across studies?

- Methodological Answer : Divergent results (e.g., thermal stability vs. photolytic reactivity) arise from differences in experimental setups. Systematic reviews should compare conditions (e.g., temperature, irradiation wavelength) and employ control experiments (e.g., isotopic tracing, substituent effects) to isolate variables .

Q. How can vibrational embedding theory improve the accuracy of DCK’s spectroscopic predictions?

- Methodological Answer : Vibrational embedding incorporates up to four-mode couplings in PES construction, refining predictions of DCK’s IR bands. Combining FALCON coordinates with screened polynomial fits reduces computational error, validated against RI-MP2/cc-pVTZ reference data .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀O | |

| Boiling Point | 160–162°C | |

| Flash Point | 39°C | |

| Solubility in Water | Slightly soluble | |

| Vapor Density (air=1) | 0.957 |

Table 2 : Recommended Computational Methods for DCK Studies

| Method | Application | Accuracy Threshold |

|---|---|---|

| HF-3c | Geometry optimization | εabs ≤ 1×10⁻⁶ a.u. |

| ADGA | PES construction | εrel = 1×10⁻² |

| Vibrational Embedding | Multi-mode coupling analysis | Four-mode terms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.